molecular formula C24H30N2O2 B12607056 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine CAS No. 918442-31-6

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine

Cat. No.: B12607056
CAS No.: 918442-31-6
M. Wt: 378.5 g/mol
InChI Key: RJVWSQBSVQTREC-UHFFFAOYSA-N
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Description

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is a complex organic compound characterized by its unique structure, which includes a fluorenyl group substituted with nitro and dipropyl groups, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine typically involves multiple steps, starting with the preparation of the fluorenyl precursor The fluorenyl compound is nitrated to introduce the nitro group, followed by alkylation to add the dipropyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Nitro-9,9-dibutyl-9H-fluoren-2-YL)piperidine
  • 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)azetidine
  • 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)ethanone

Uniqueness

1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)piperidine is unique due to its specific substitution pattern and the presence of both a nitro group and a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918442-31-6

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

1-(7-nitro-9,9-dipropylfluoren-2-yl)piperidine

InChI

InChI=1S/C24H30N2O2/c1-3-12-24(13-4-2)22-16-18(25-14-6-5-7-15-25)8-10-20(22)21-11-9-19(26(27)28)17-23(21)24/h8-11,16-17H,3-7,12-15H2,1-2H3

InChI Key

RJVWSQBSVQTREC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)N3CCCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC

Origin of Product

United States

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